molecular formula C13H18F3N3O2 B4180987 N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide

Cat. No.: B4180987
M. Wt: 305.30 g/mol
InChI Key: QTBCHLDHZCUVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a tetrahydrofuran ring. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals and agrochemicals to enhance the biological activity of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the coupling of the pyrazole derivative with tetrahydrofuran carboxylic acid. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide is unique due to its combination of a pyrazole ring, a trifluoromethyl group, and a tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2/c1-9-8-11(13(14,15)16)18-19(9)6-3-5-17-12(20)10-4-2-7-21-10/h8,10H,2-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBCHLDHZCUVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2CCCO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide
Reactant of Route 2
N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.